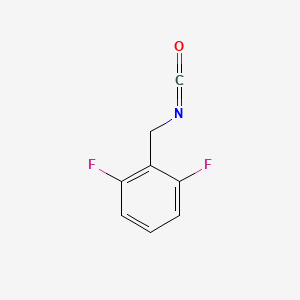

1,3-Difluoro-2-(isocyanatomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Difluoro-2-(isocyanatomethyl)benzene is an organic compound characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene typically involves the reaction of 1,3-difluorobenzene with a suitable isocyanate precursor. One common method includes the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

[Difluoro(isocyanato)methyl]benzene has several applications, mainly in:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents.

- Material Sciences: It is used in the development of new materials with specific properties.

Interaction studies have shown that [difluoro(isocyanato)methyl]benzene can react with biological molecules due to its isocyanate group, which can form covalent bonds with amino acids in proteins, potentially altering protein function. Difluoromethyl groups can also participate in hydrogen bonding, influencing molecular recognition in biological systems.

This compound's uniqueness lies in its combination of difluoromethyl and isocyanate functionalities, providing distinct chemical properties that can be exploited for specific applications in synthetic chemistry and material sciences.

Structural Similarities and Chemical Properties

Several compounds share structural similarities with [difluoro(isocyanato)methyl]benzene; however, its specific combination of difluoromethyl and isocyanate groups gives it unique chemical properties. 1,3-bis(isocyanatomethyl)benzene is a related compound, with EFSA (European Food Safety Authority) conducting risk assessments on its use as a co-monomer in food packaging .

Risk and Safety

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(isocyanatomethyl)benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in various fields.

Comparison with Similar Compounds

1,3-Difluoro-2-(isocyanatomethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

1,3-Difluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.

1,2-Difluoro-4-(isocyanatomethyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.

1,4-Difluoro-2-(isocyanatomethyl)benzene: Another isomer with different reactivity and applications.

The unique combination of fluorine atoms and an isocyanate group in this compound makes it particularly valuable for specific synthetic and industrial applications .

Biological Activity

1,3-Difluoro-2-(isocyanatomethyl)benzene is a compound that has garnered attention due to its potential biological activity and implications in various fields, including environmental science and toxicology. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a difluoromethyl group and an isocyanate functional group. Its molecular formula is C9H7F2N2, and it has a molecular weight of approximately 184.16 g/mol. The presence of the isocyanate group suggests potential reactivity with nucleophiles, which could lead to various biological interactions.

Biological Activity

Mechanisms of Action:

The biological activity of this compound can be attributed to its ability to interact with cellular components. The isocyanate group can react with amino acids in proteins, leading to modifications that may alter protein function. This reactivity raises concerns regarding its potential toxicity and allergenic properties.

Toxicological Studies:

Research indicates that compounds containing isocyanate groups can induce skin irritation and sensitization. For instance, studies have shown that exposure to isocyanates can lead to respiratory issues and skin reactions in sensitive individuals . The specific effects of this compound on human health remain under investigation; however, its structural similarities to known toxicants warrant careful evaluation.

Case Studies

Environmental Impact:

A significant body of research has focused on the environmental persistence and bioaccumulation potential of isocyanate compounds. These studies highlight the necessity for regulatory measures concerning their use and disposal. The U.S. Environmental Protection Agency (EPA) has included various isocyanates in their assessments for potential environmental risks due to their hazardous nature .

Health Risk Assessments:

Health risk assessments conducted by agencies such as the European Food Safety Authority (EFSA) have identified isocyanates as substances of concern due to their potential for causing allergic reactions and other health effects . The lack of comprehensive data specifically on this compound emphasizes the need for targeted research to elucidate its biological effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂N₂ |

| Molecular Weight | 184.16 g/mol |

| Toxicity | Causes skin irritation |

| Potential Health Effects | Allergic reactions |

| Environmental Persistence | Under investigation |

Properties

Molecular Formula |

C8H5F2NO |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

1,3-difluoro-2-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |

InChI Key |

ANZODEWQMRPONA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=C=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.